molecular formula C13H25N3O2S B2635018 N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421509-58-1

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2635018
CAS No.: 1421509-58-1
M. Wt: 287.42
InChI Key: HOPKJGQDCYWTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C13H25N3O2S and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Elucidation

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and its derivatives have been widely explored in the realm of chemical synthesis and structural analysis. Notably, the molecule has been involved in reactions yielding a variety of cyclic derivatives, such as N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, highlighting its potential in the creation of novel compounds with diverse structures (Jagodziński et al., 2000). Additionally, the compound's involvement in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline indicates its importance in the synthesis of complex molecular structures (Zaki et al., 2014).

Biomedical Applications

In the realm of biomedical research, compounds containing the this compound structure have shown potential as anticancer agents. For instance, derivatives of this compound have demonstrated significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents (Lu et al., 2021). Additionally, research on compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which are structurally related, has highlighted their promising anticancer properties, further supporting the relevance of these compounds in medical research (Horishny et al., 2020).

Drug-Nucleic Acid Interactions

The compound's derivatives have been noted for their interaction with nucleic acids, suggesting their utility in studying drug-DNA interactions. Research has delved into the binding of acridine derivatives with DNA, exploring their potential in therapeutic applications and shedding light on the intricate interactions between drugs and genetic material (Shukla & Tiwari, 2009).

Corrosion Inhibition

In the field of materials science, certain derivatives of this compound have been studied for their corrosion inhibitory effects on metals, demonstrating the compound's versatility and potential in industrial applications (Nnaji et al., 2017).

Properties

IUPAC Name

N-ethyl-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-2-14-13(17)16-4-3-9-19-11-12(16)10-15-5-7-18-8-6-15/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPKJGQDCYWTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCSCC1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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